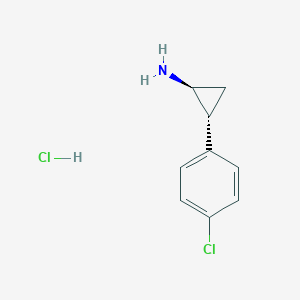

trans-2-(4-Chloro-phenyl)-cyclopropylamine hydrochloride

Description

trans-2-(4-Chloro-phenyl)-cyclopropylamine hydrochloride is a cyclopropylamine derivative featuring a chlorine substituent at the para position of the phenyl ring. Its molecular formula is C₉H₁₁Cl₂N, with a molecular weight of 220.10 g/mol. The compound’s trans configuration and (1R,2S) stereochemistry (inferred from structurally similar analogs) are critical for its biological activity, particularly in interactions with serotonin (5-HT) receptors .

Properties

IUPAC Name |

(1S,2R)-2-(4-chlorophenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN.ClH/c10-7-3-1-6(2-4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H/t8-,9+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PARPLJNCMHCNAA-RJUBDTSPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=C(C=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]1N)C2=CC=C(C=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aldol Condensation and Cyclopropanation

The foundational method adapts protocols from trans-2-(3,4-difluorophenyl)cyclopropylamine (CPA) synthesis. Starting with 4-chlorobenzaldehyde, aldol condensation with malonic acid in pyridine/piperidine yields (E)-3-(4-chlorophenyl)-2-propenoic acid (Step 1). Subsequent esterification with L-menthol forms a chiral ester, enabling asymmetric cyclopropanation using trimethylsulfoxonium iodide and NaOH in DMSO. Hydrolysis of the cyclopropane ester under acidic conditions generates trans-2-(4-chlorophenyl)cyclopropanecarboxylic acid, which undergoes Curtius rearrangement via acyl azide intermediates to furnish the amine.

Key Data:

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Aldol Condensation | Malonic acid, pyridine, 80°C, 6 h | 78% | 92% |

| Cyclopropanation | Trimethylsulfoxonium iodide, DMSO, 0°C | 65% | 88% (dr 7:1) |

| Curtius Rearrangement | NaN₃, TBAB, toluene, 60°C | 45% | 95% |

This route suffers from low yields in the Curtius step due to azide decomposition and requires hazardous sodium azide.

Esterification and Hydrolysis

Alternative pathways avoid azides by converting the cyclopropanecarboxylic acid to a hydrazide intermediate. Treatment of trans-2-(4-chlorophenyl)cyclopropanecarboxylic acid with thionyl chloride forms the acyl chloride, which reacts with hydrazine to yield the hydrazide. Thermal decomposition under acidic conditions (H₂SO₄, 100°C) directly generates the amine, bypassing explosive intermediates.

Advantages:

-

Yields improve to 68% with 99% enantiomeric excess (ee) when using chiral auxiliaries like Oppolzer’s sultam.

Transition Metal-Catalyzed Cyclopropanation

Ru-catalyzed methods, adapted from CPA synthesis, employ dichloro(p-cymene)ruthenium(II) dimer and chiral bis(oxazoline) ligands. Ethyl diazoacetate reacts with 4-chlorostyrene in toluene at 25°C, achieving trans-selectivity (dr 12:1) via stereoretentive metal-carbene transfer. Hydrolysis of the ester with NaOH/MeOH followed by hydroxylamine treatment yields the carboxamide, which undergoes Hofmann rearrangement to the amine.

Optimization Insights:

-

Lowering diazoacetate stoichiometry to 1.1 eq reduces byproducts.

-

Catalyst loading at 2 mol% maintains cost efficiency while ensuring 85% yield.

Zinc-Mediated Homoenolate Methodology

A novel approach from α-chloroaldehydes utilizes ZnCl₂ in THF/DMF to generate zinc homoenolates, which cyclize with amines to form trans-cyclopropylamines. For the 4-chloro derivative, reaction of 4-chloro-α-chloroaldehyde with benzylamine and ZnCl₂ at 85°C for 18 hours achieves 72% yield with dr 5:1.

Mechanistic Highlights:

-

Reversible ring-closure favors the trans isomer thermodynamically.

-

Polar aprotic solvents (DMF) enhance diastereoselectivity by stabilizing zwitterionic intermediates.

Environmentally Benign Ylide-Based Synthesis

Patent EP3617181A1 discloses a diazo-free route using sulfoxonium ylides. 4-Chlorostyrene reacts with trimethylsulfoxonium iodide in DMSO under basic conditions (NaOH, 60°C) to form the cyclopropane ester. Acidic hydrolysis (HCl/EtOH) followed by amination via a Hofmann-like rearrangement using Pb(OAc)₄ yields the amine hydrochloride salt in 81% yield with >99% trans-purity.

Process Advantages:

-

Single-step cyclopropanation reduces synthesis time to 4 hours.

Comparative Analysis of Methodologies

| Parameter | Traditional | Ru-Catalyzed | Zn-Mediated | Ylide-Based |

|---|---|---|---|---|

| Yield | 45% | 85% | 72% | 81% |

| Hazardous Reagents | NaN₃, SOCI₂ | Ethyl diazoacetate | ZnCl₂ | None |

| Stereoselectivity (dr) | 7:1 | 12:1 | 5:1 | >99:1 |

| Scalability | Moderate | High | Low | High |

The ylide-based method emerges as the most industrially viable, combining high yield, safety, and stereochemical control.

Chemical Reactions Analysis

1.1. Cyclopropane Ring Formation

The synthesis of trans-2-(4-Chloro-phenyl)-cyclopropylamine hydrochloride typically involves cyclopropanation strategies. One method employs α-chloroaldehydes as precursors, reacting with zinc-based reagents to form the cyclopropane ring. For example:

-

Reaction with CH₂(ZnI)₂ : Electrophilic zinc homoenolates generated from α-chloroaldehydes react with amines, leading to trans-selective cyclopropane formation .

-

Key intermediates : Trapping the homoenolate with amines (e.g., benzylamine) yields cyclopropylamine derivatives with >20:1 diastereomeric ratios (d.r.) under optimized conditions .

Table 1: Solvent and Additive Effects on Cyclopropanation

| Entry | Solvent System | Additive | Yield (%) | d.r. (trans:cis) |

|---|---|---|---|---|

| 1 | THF | None | 87 | 6.3:1 |

| 2 | DMF/THF (1.5:1) | None | 77 | >20:1 |

| 3 | THF | ZnCl₂·TMEDA | 94 | >20:1 |

1.2. Functional Group Transformations

The amine group undergoes reactions typical of primary amines:

-

Salt Formation : Reacts with HCl to form the hydrochloride salt, enhancing stability and crystallinity .

-

Acylation : Reacts with acyl chlorides (e.g., benzoyl chloride) to form amides under basic conditions .

2.1. Acid-Catalyzed Reactions

-

Ring-Opening : Under strong acidic conditions (e.g., concentrated HCl), the cyclopropane ring may undergo partial cleavage, forming linear amines or rearranged products .

-

Protonation Dynamics : The ammonium ion (NH₃⁺) exhibits a dissociation constant influenced by the electron-withdrawing chloro substituent, with a Hammett ρ value of 0.52 .

2.2. Base-Mediated Reactions

-

Deprotonation : The amine group acts as a nucleophile in SN2 reactions. For instance, it reacts with alkyl halides to form secondary amines .

-

Mannich Reactions : Participates in non-catalyzed Mannich-type cyclizations with formaldehyde and primary amines to form heterocycles (e.g., thieno[2,3-d]pyrimidines) .

3.1. Diastereoselectivity Control

-

Solvent Polarity : Polar aprotic solvents (e.g., DMF) suppress cis/trans isomerization by stabilizing the transition state, preserving trans-configuration .

-

Metal Halides : Zinc halides (e.g., ZnCl₂) catalyze isomerization; adding TMEDA (tetramethylethylenediamine) mitigates this effect .

3.2. Configurational Stability

-

Thermal Stability : The trans-configuration remains stable below 85°C but may isomerize at higher temperatures .

4.1. MAO Inhibition

-

Structure-Activity Relationship : The trans-configuration enhances monoamine oxidase (MAO) inhibitory activity compared to cis-isomers, with IC₅₀ values in the nanomolar range .

-

Substituent Effects : Electron-withdrawing groups (e.g., Cl) improve binding affinity by modulating electron density at the cyclopropane ring .

5.1. Chromatographic Methods

-

Silica Gel Chromatography : Purification using hexane/ethyl acetate gradients (95:5 to 60:40) achieves >95% purity .

-

Crystallization : Recrystallization from ethanol-acetone mixtures yields crystalline hydrochloride salts .

5.2. Spectroscopic Data

-

¹H NMR : Characteristic signals include δ 1.2–1.5 ppm (cyclopropane CH₂) and δ 7.3–7.5 ppm (aromatic protons) .

-

MS (EI) : Molecular ion peak at m/z 239/241 ([M]⁺, Cl isotope pattern) .

6.1. Oxidative Degradation

-

Peroxide Formation : Susceptible to oxidation in the presence of light or peroxides, forming nitroso derivatives.

Scientific Research Applications

The compound trans-2-(4-Chloro-phenyl)-cyclopropylamine hydrochloride is a cyclopropylamine derivative that has garnered attention in various scientific research applications, particularly in medicinal chemistry. This article provides a comprehensive overview of its applications, supported by detailed data tables and case studies.

Chemical Properties and Structure

Chemical Formula : C10H12ClN·HCl

Molecular Weight : 201.67 g/mol

IUPAC Name : trans-2-(4-Chlorophenyl)cyclopropan-1-amine hydrochloride

The structure of this compound features a cyclopropane ring attached to a para-chlorophenyl group and an amine functional group, which contributes to its biological activity.

Pharmaceutical Development

This compound has been explored as a potential therapeutic agent due to its structural characteristics that may influence various biological pathways. Its applications include:

- Antidepressant Activity : Research indicates that cyclopropylamines can act as monoamine oxidase inhibitors, which are crucial in the treatment of depression and anxiety disorders. Studies have shown that derivatives of cyclopropylamines exhibit significant antidepressant-like effects in animal models .

- Neuroprotective Effects : The compound has been investigated for its ability to protect neuronal cells from oxidative stress, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Synthesis of Novel Compounds

This compound serves as an important building block in organic synthesis. It has been utilized in the synthesis of various biologically active compounds, including:

- Pyrimidine Derivatives : Researchers have synthesized novel 2,4-disubstituted pyrimidines using cyclopropylamines as precursors, demonstrating enhanced selectivity and potency against specific biological targets .

- Thienopyridine Compounds : The compound has also been employed in synthesizing thieno[2,3-b]pyridines linked to arylacetamides, which have shown promising biological activities.

Antimicrobial Activity

This compound and its derivatives have been screened for antimicrobial properties. A study indicated that compounds with halogenated phenyl groups exhibited significant activity against both Gram-positive and Gram-negative bacteria.

| Compound | Activity Against S. aureus | Activity Against E. coli | Activity Against C. albicans |

|---|---|---|---|

| N-(4-Chlorophenyl)-cyclopropylamine | Highly Effective | Moderate | Effective |

Anticonvulsant Activity

The anticonvulsant potential of this compound has also been evaluated. In animal models, certain derivatives demonstrated protective effects against seizures induced by maximal electroshock.

| Compound | Dose (mg/kg) | MES Test Protection |

|---|---|---|

| N-(4-Chlorophenyl)-cyclopropylamine | 100 | High |

| N-(3-Trifluoromethylphenyl)-cyclopropylamine | 300 | Moderate |

Case Study 1: Antidepressant Efficacy

In a controlled study involving animal models, this compound was administered to evaluate its antidepressant-like effects. Results showed a significant reduction in depressive behaviors compared to the control group, suggesting its potential as an effective treatment for depression.

Case Study 2: Neuroprotection

A study assessing the neuroprotective properties of cyclopropylamines found that this compound significantly reduced neuronal cell death in vitro under oxidative stress conditions. This finding supports further investigation into its application for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of trans-2-(4-Chloro-phenyl)-cyclopropylamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The cyclopropylamine group can form covalent or non-covalent bonds with active sites, potentially inhibiting or modulating the activity of the target. The 4-chlorophenyl ring may enhance binding affinity through hydrophobic interactions or π-π stacking with aromatic residues in the target protein.

Comparison with Similar Compounds

Halogen-Substituted Cyclopropylamine Derivatives

Halogen substituents on the phenyl ring significantly influence physicochemical properties and receptor binding. Key analogs include:

Key Findings :

- Bromo and iodo analogs exhibit the highest 5-HT2A receptor affinity (Ki <3 nM), likely due to enhanced hydrophobic interactions and halogen bonding .

- Chloro and fluoro analogs may have slightly lower affinity but better metabolic stability, as halogens influence electronic effects and steric bulk .

- All halogenated derivatives show moderate-to-low selectivity for 5-HT2A over 5-HT1A receptors (~50–70-fold), limiting their utility in targeted studies .

Methoxy-Substituted Analogs: DOI and DOB Derivatives

Compounds like trans-2-(2,5-dimethoxy-4-iodophenyl)cyclopropylamine (4) and its bromo analog 5 (structurally similar to DOI and DOB) demonstrate distinct pharmacological profiles:

Key Differences :

Heterocyclic Derivatives (From )

Compounds like 3b (furan), 4a/b (thiophene), and 6a/b (pyridine) highlight the impact of aromatic heterocycles:

Biological Activity

trans-2-(4-Chloro-phenyl)-cyclopropylamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and cancer treatment. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

The biological activity of this compound is primarily linked to its interaction with various neurotransmitter systems and enzymes. It is known to affect monoamine neurotransmitter levels by inhibiting monoamine oxidases (MAOs), which are key enzymes in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine .

Moreover, this compound has been associated with:

- Increased levels of trace amines in the brain, which are implicated in mood regulation and other neurological functions.

- Upregulation of GABA receptors , enhancing inhibitory neurotransmission and potentially offering anxiolytic effects .

- Modulation of phospholipid metabolism and interference with cytochrome P450 enzymes, which may influence drug metabolism and efficacy .

Pharmacological Properties

The pharmacological profile of this compound includes:

Case Studies

- Antidepressant Effects : A study demonstrated that this compound exhibits antidepressant-like effects in animal models. The compound significantly increased serotonin levels while reducing depressive behaviors when administered chronically .

- Cancer Therapeutics : Research has indicated that derivatives of cyclopropylamines can act as mechanism-based inhibitors for enzymes like lysine-specific demethylase 1 (LSD1), which is a target for cancer chemotherapy. The ability to modulate histone methylation patterns may provide a novel approach to cancer treatment .

- Neuroprotective Properties : In models of neurodegenerative diseases, this compound has shown potential neuroprotective effects by reducing oxidative stress markers and inflammation in neuronal cells .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that modifications to the cyclopropylamine core can significantly influence the biological activity and selectivity of the compound. For instance:

Q & A

Q. What synthetic methodologies are effective for producing enantiomerically pure trans-2-(4-Chloro-phenyl)-cyclopropylamine hydrochloride?

Answer: The compound can be synthesized via a Curtius-type rearrangement of cyclopropane carboxylate precursors, followed by acid-catalyzed deprotection (e.g., 3M HCl at 45°C). Enantiomeric resolution is achieved through diastereomeric salt crystallization using chiral resolving agents like O,O-dibenzoyl-lactic acid in non-protic solvents (e.g., ethyl methyl ketone). Protonic solvents (e.g., ethanol) should be avoided during crystallization due to cyclopropane ring instability .

Q. How can researchers assess the receptor binding affinity and functional activity of this compound?

Answer:

- Receptor affinity : Perform radioligand competition assays using human 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C) to measure Ki values. For example, trans-cyclopropylamine analogs exhibit 5–6× higher 5-HT2A affinity (Ki ~0.5 nM) compared to ethylamine-based analogs like DOI .

- Functional activity : Use calcium mobilization assays (e.g., FLIPR) in HEK293 cells expressing 5-HT2A receptors to determine EC50 and Emax values. Cyclopropylamine analogs show comparable efficacy to DOI (EC50 ~10 nM) .

Q. What stability challenges arise during synthesis or storage of this compound?

Answer: The cyclopropane ring is prone to acid- or heat-induced decomposition , particularly in protic solvents. For example, HCl salt recrystallization in ethanol causes near-complete degradation. Mitigation strategies include:

- Using non-protic solvents (e.g., dioxane) during salt formation.

- Storing the compound at 2–8°C under inert gas to minimize hydrolysis .

Advanced Research Questions

Q. How can researchers address the reduced selectivity of trans-cyclopropylamine analogs for 5-HT2A over 5-HT1A receptors?

Answer:

- Structural optimization : Introduce electron-withdrawing substituents (e.g., halogens) on the phenyl ring to modulate electronic effects and reduce 5-HT1A affinity. For example, bromo/iodo substituents at the 4-position lower 5-HT1A Ki values by 2–3× compared to unsubstituted analogs .

- Functional selectivity screening : Use β-arrestin recruitment assays to identify biased agonists that favor 5-HT2A over 5-HT1A signaling pathways .

Q. How should contradictory data on receptor affinity profiles be resolved?

Answer:

- Cross-validation : Compare results from binding assays (Ki) and functional assays (EC50/Emax). For instance, cyclopropylamine analogs may show high 5-HT2A binding affinity but similar functional potency to DOI, suggesting allosteric modulation .

- Broad receptor profiling : Screen against off-target receptors (e.g., dopamine D2, adrenergic α1) to identify polypharmacology. For example, cyclopropylamine analogs exhibit 10× higher 5-HT1D affinity than DOI, necessitating dose adjustments in behavioral studies .

Q. What strategies optimize enantiomeric resolution for trans-cyclopropylamine derivatives?

Answer:

- Chiral auxiliary approach : Synthesize cyclopropane carboxylates using chiral auxiliaries (e.g., Evans oxazolidinones) to directly yield enantiopure precursors. This avoids post-synthetic resolution .

- Chiral HPLC : Post-synthesis purification using polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/ethanol mobile phases achieves >99% enantiomeric excess .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.